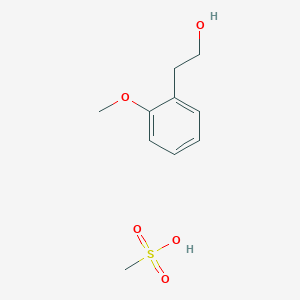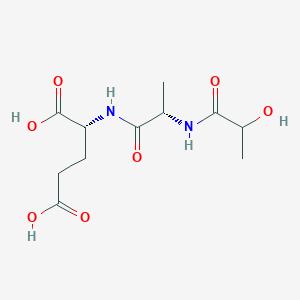
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a hydroxypropanoyl group attached to the nitrogen atom of L-alanyl-D-glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid typically involves the reaction of L-alanyl-D-glutamic acid with 2-hydroxypropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amide bond can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the amide bond under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group yields the corresponding alcohol.
Scientific Research Applications
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropanoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity. Additionally, the compound can participate in various biochemical pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
N-(2-Hydroxypropanoyl)-L-alanyl-D-glutamic acid can be compared with other similar compounds, such as:
2-Hydroxypropanoic acid:
L-Alanyl-D-glutamic acid: This compound lacks the hydroxypropanoyl group but retains the amino acid structure.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
83404-88-0 |
|---|---|
Molecular Formula |
C11H18N2O7 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-(2-hydroxypropanoylamino)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H18N2O7/c1-5(12-10(18)6(2)14)9(17)13-7(11(19)20)3-4-8(15)16/h5-7,14H,3-4H2,1-2H3,(H,12,18)(H,13,17)(H,15,16)(H,19,20)/t5-,6?,7+/m0/s1 |
InChI Key |
QRBUWSJZSJXVHY-REJBHVJUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)C(C)O |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)

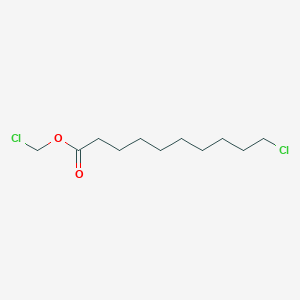
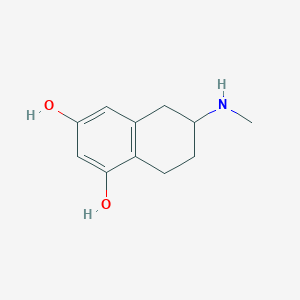
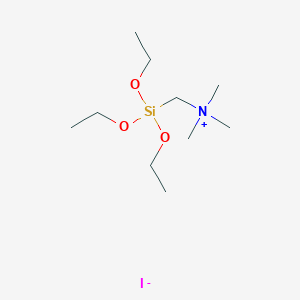
![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)
![4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14420292.png)
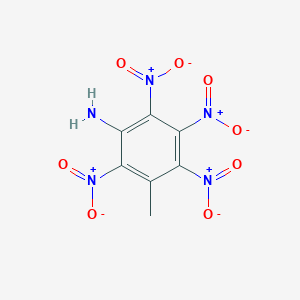

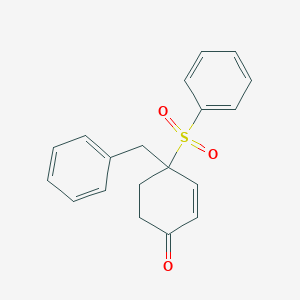
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
